

Structural Elucidation and NMR Analysis of 5-(1-methylcyclopropoxy)-1H-indazole

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Compound of Interest

Compound Name: 5-(1-methylcyclopropoxy)-1H-indazole

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A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of **5-(1-methylcyclopropoxy)-1H-indazole**, a key intermediate in the synthesis of various pharmacologically active compounds. This document details the available Nuclear Magnetic Resonance (NMR) data and outlines the experimental protocols for its characterization, serving as a valuable resource for scientists and researchers in the field of medicinal chemistry and drug development.

Chemical Structure

The chemical structure of **5-(1-methylcyclopropoxy)-1H-indazole** is presented below. The molecule consists of an indazole core substituted at the 5-position with a 1-methylcyclopropoxy group.

Caption: Chemical structure of **5-(1-methylcyclopropoxy)-1H-indazole**.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural verification of organic molecules. Below is a summary of the available NMR data for **5-(1-methylcyclopropoxy)-1H-indazole**.

¹H NMR Data

The ¹H NMR spectrum provides detailed information about the chemical environment and connectivity of hydrogen atoms in the molecule. The data presented here was obtained from a Certificate of Analysis provided by MedChemExpress.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.93	s	1H	H3
7.39	d, J=8.9 Hz	1H	H7
7.21	d, J=2.2 Hz	1H	H4
6.94	dd, J=8.9, 2.3 Hz	1H	H6
1.48	s	3H	-CH ₃
1.05 - 1.00	m	2H	Cyclopropyl CH ₂
0.77 - 0.72	m	2H	Cyclopropyl CH ₂

s = singlet, d = doublet, dd = doublet of doublets, m = multiplet

¹³C NMR Data

As of the latest information available, experimental ¹³C NMR data for **5-(1-methylcyclopropoxy)-1H-indazole** has not been published in peer-reviewed literature or publicly available databases. However, based on known chemical shifts for the indazole core and related structures, the following are predicted chemical shifts. Researchers should verify these with experimental data.

Chemical Shift (ppm)	Assignment
~152	C5
~141	C7a
~135	C3a
~133	C3
~122	C7
~114	C6
~110	C4
~70	C (quaternary, cyclopropoxy)
~25	-CH ₃
~16	Cyclopropyl CH ₂

Experimental Protocols

The following section details the general procedures for acquiring NMR data for indazole derivatives. These protocols are based on standard laboratory practices and can be adapted for the specific instrumentation available.

¹H NMR Spectroscopy

- Sample Preparation: Weigh approximately 5-10 mg of **5-(1-methylcyclopropoxy)-1H-indazole** and dissolve it in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.
- Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
- Acquisition Parameters:
 - Pulse Program: A standard single-pulse experiment (e.g., zg30).
 - Number of Scans: 16-64 scans, depending on the sample concentration.

- Relaxation Delay: 1-2 seconds.
- Acquisition Time: 3-4 seconds.
- Spectral Width: A spectral width of approximately 16 ppm, centered around 6 ppm.
- Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).

¹³C NMR Spectroscopy

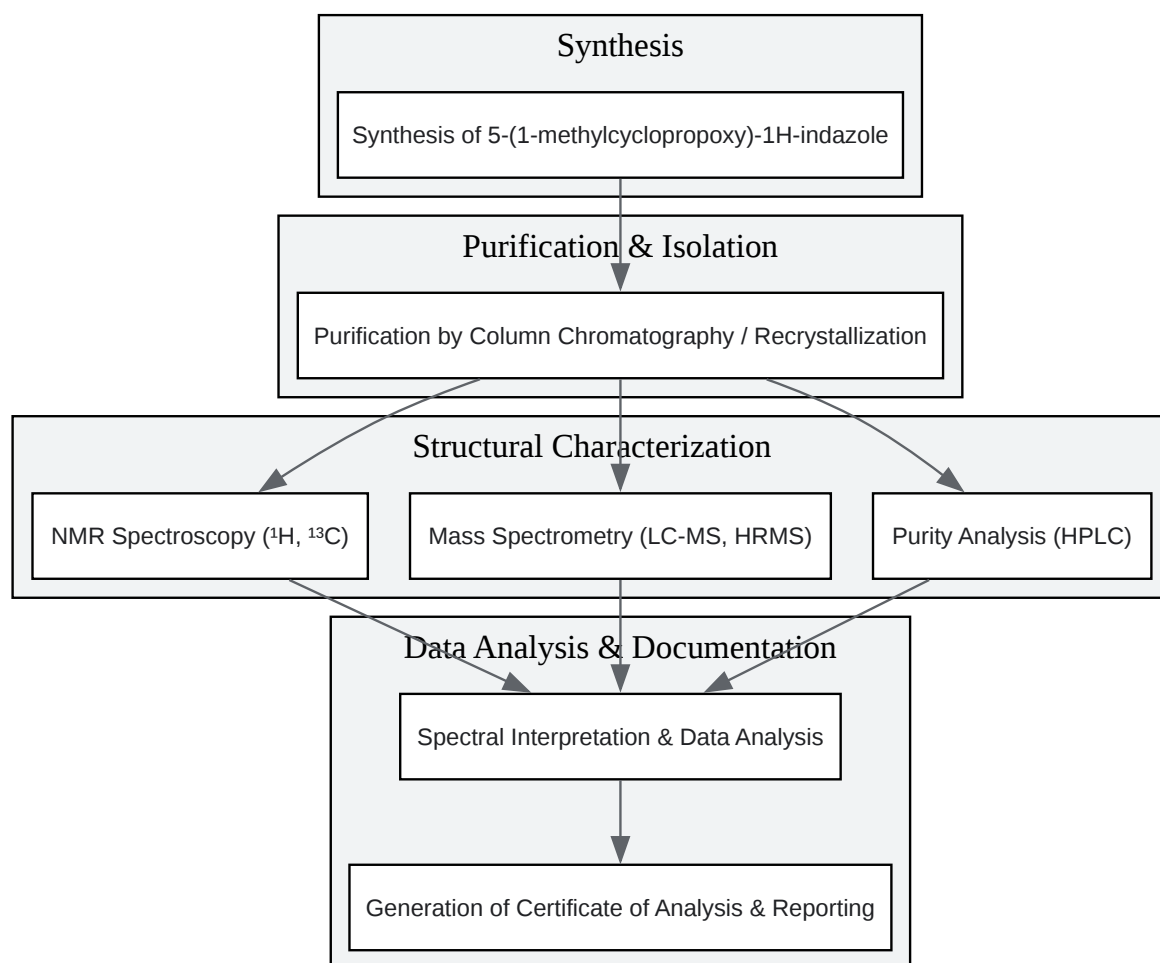
- Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
- Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
- Acquisition Parameters:
 - Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).
 - Number of Scans: 1024 or more scans, as ¹³C has a low natural abundance.
 - Relaxation Delay: 2 seconds.
 - Acquisition Time: 1-2 seconds.
 - Spectral Width: A spectral width of approximately 250 ppm, centered around 125 ppm.
- Processing: Apply a Fourier transform to the FID with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).

Signaling Pathways and Experimental Workflows

Currently, there is no publicly available information detailing specific signaling pathways in which **5-(1-methylcyclopropoxy)-1H-indazole** is directly involved. As a drug intermediate, its

primary role is in the synthesis of more complex molecules that may have defined biological targets.

The general experimental workflow for the characterization of this and similar compounds is outlined below.



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Caption: General experimental workflow for the synthesis and characterization of **5-(1-methylcyclopropoxy)-1H-indazole**.

This guide serves as a foundational resource for researchers working with **5-(1-methylcyclopropoxy)-1H-indazole**. For further in-depth studies, it is recommended to acquire

and analyze the full range of spectroscopic data, including 2D NMR experiments (COSY, HSQC, HMBC) for unambiguous assignment of all proton and carbon signals.

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